molecular formula C18H18INO4 B5479152 2-methylpropyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate

2-methylpropyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate

Cat. No.: B5479152
M. Wt: 439.2 g/mol
InChI Key: YPUQCKAKJJBZGR-MHWRWJLKSA-N
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Description

2-methylpropyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are often responsible for the aromas of fruits and flowers

Properties

IUPAC Name

2-methylpropyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO4/c1-12(2)11-24-18(22)16(10-13-6-5-9-23-13)20-17(21)14-7-3-4-8-15(14)19/h3-10,12H,11H2,1-2H3,(H,20,21)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUQCKAKJJBZGR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Iodine-Substituted Benzoyl Group: This step may involve the iodination of a benzoyl precursor using reagents like iodine and a suitable oxidizing agent.

    Esterification: The final step involves the esterification of the furan and benzoyl intermediates with 2-methylpropyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of such complex esters may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium azide or potassium cyanide.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Azide or nitrile derivatives.

Scientific Research Applications

2-methylpropyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its ester linkage.

    Medicine: Possible applications in drug design and development.

    Industry: Use as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid, which may then interact with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate: Similar structure but with a methyl group instead of a 2-methylpropyl group.

    Ethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate: Similar structure but with an ethyl group instead of a 2-methylpropyl group.

Uniqueness

The presence of the 2-methylpropyl group may impart unique steric and electronic properties, potentially affecting the compound’s reactivity and interactions with biological targets.

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